molecular formula C32H32BF4N3OSi B14095806 (S)-5-(Diphenyl((trimethylsilyl)oxy)methyl)-2-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-2-ium tetrafluoroborate

(S)-5-(Diphenyl((trimethylsilyl)oxy)methyl)-2-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-2-ium tetrafluoroborate

Cat. No.: B14095806
M. Wt: 589.5 g/mol
InChI Key: ILJVXMMPNXNPIE-CZCBIWLKSA-N
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Description

(S)-5-(Diphenyl((trimethylsilyl)oxy)methyl)-2-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-2-ium tetrafluoroborate is a complex organic compound that belongs to the class of triazoloisoquinolines This compound is characterized by its unique structure, which includes a triazoloisoquinoline core, a diphenyl(trimethylsilyl)oxy group, and a tetrafluoroborate counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(Diphenyl((trimethylsilyl)oxy)methyl)-2-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-2-ium tetrafluoroborate typically involves multiple steps. One common approach is the oxidative C(sp3)–H functionalization of methyl-azaheteroarenes, which enables the formation of triazoloisoquinoline derivatives . This method involves the use of iodine (I2) and dimethyl sulfoxide (DMSO) as reagents, and it is known for its wide substrate scope and good functional group tolerance .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(S)-5-(Diphenyl((trimethylsilyl)oxy)methyl)-2-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-2-ium tetrafluoroborate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine (I2), reducing agents such as sodium borohydride (NaBH4), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted triazoloisoquinoline compounds.

Scientific Research Applications

(S)-5-(Diphenyl((trimethylsilyl)oxy)methyl)-2-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-2-ium tetrafluoroborate has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new therapeutic agents.

    Materials Science: Its properties may be exploited in the development of advanced materials, such as organic semiconductors or photonic devices.

    Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of (S)-5-(Diphenyl((trimethylsilyl)oxy)methyl)-2-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-2-ium tetrafluoroborate involves its interaction with specific molecular targets and pathways. The triazoloisoquinoline core is known to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-5-(Diphenyl((trimethylsilyl)oxy)methyl)-2-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-2-ium tetrafluoroborate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C32H32BF4N3OSi

Molecular Weight

589.5 g/mol

IUPAC Name

[diphenyl-[(5S)-2-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl]methoxy]-trimethylsilane;tetrafluoroborate

InChI

InChI=1S/C32H32N3OSi.BF4/c1-37(2,3)36-32(26-16-7-4-8-17-26,27-18-9-5-10-19-27)30-23-25-15-13-14-22-29(25)31-33-35(24-34(30)31)28-20-11-6-12-21-28;2-1(3,4)5/h4-22,24,30H,23H2,1-3H3;/q+1;-1/t30-;/m0./s1

InChI Key

ILJVXMMPNXNPIE-CZCBIWLKSA-N

Isomeric SMILES

[B-](F)(F)(F)F.C[Si](C)(C)OC([C@@H]1CC2=CC=CC=C2C3=NN(C=[N+]13)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

[B-](F)(F)(F)F.C[Si](C)(C)OC(C1CC2=CC=CC=C2C3=NN(C=[N+]13)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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